Cas no 119873-35-7 (5-methyl-2-nitrobenzene-1-thiol)

5-Methyl-2-nitrobenzene-1-thiol is a sulfur-containing aromatic compound characterized by the presence of a methyl group at the 5-position and a nitro group at the 2-position of the benzene ring, with a thiol functional group at the 1-position. This structure imparts reactivity useful in organic synthesis, particularly in the formation of thioethers or as a building block for heterocyclic compounds. The nitro group enhances electrophilic properties, while the thiol moiety allows for nucleophilic substitution or metal coordination. Its stability under controlled conditions makes it suitable for applications in pharmaceutical intermediates, agrochemicals, and materials science. Proper handling is required due to potential sensitivity to oxidation and reactivity of the thiol group.
5-methyl-2-nitrobenzene-1-thiol structure
119873-35-7 structure
Product Name:5-methyl-2-nitrobenzene-1-thiol
CAS No:119873-35-7
MF:C7H7NO2S
MW:169.200980424881
CID:132308
PubChem ID:14264285
Update Time:2025-05-20

5-methyl-2-nitrobenzene-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Benzenethiol,5-methyl-2-nitro-
    • 5-methyl-2-nitrobenzenethiol
    • Benzenethiol, 5-methyl-2-nitro-
    • 5-methyl-2-nitrobenzene-1-thiol
    • 119873-35-7
    • DTXSID50558147
    • EN300-1835775
    • 5-methyl-2-nitrothiophenol
    • SCHEMBL7494376
    • Inchi: 1S/C7H7NO2S/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3
    • InChI Key: FODMENUTCDMLSC-UHFFFAOYSA-N
    • SMILES: SC1C=C(C)C=CC=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 169.01981
  • Monoisotopic Mass: 169.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • PSA: 45.82

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Additional information on 5-methyl-2-nitrobenzene-1-thiol

Comprehensive Overview of 5-methyl-2-nitrobenzene-1-thiol (CAS No. 119873-35-7): Properties, Applications, and Industry Insights

5-methyl-2-nitrobenzene-1-thiol (CAS No. 119873-35-7) is a specialized organic compound that has garnered significant attention in chemical research and industrial applications. This aromatic thiol derivative, characterized by its methyl and nitro functional groups, exhibits unique reactivity and stability, making it valuable in synthetic chemistry and material science. Its molecular structure, C7H7NO2S, combines a benzene ring with a thiol (-SH) group at the 1-position, a nitro (-NO2) group at the 2-position, and a methyl (-CH3) substituent at the 5-position. These features contribute to its distinct physicochemical properties, including moderate solubility in organic solvents and thermal stability up to 150°C.

In recent years, the demand for nitrobenzene derivatives like 5-methyl-2-nitrobenzene-1-thiol has surged due to their role in synthesizing advanced pharmaceutical intermediates and agrochemicals. Researchers frequently search for "CAS 119873-35-7 synthesis methods" or "5-methyl-2-nitrobenzene-1-thiol applications," reflecting its relevance in drug discovery and crop protection formulations. The compound’s electron-withdrawing nitro group enhances its utility in nucleophilic aromatic substitution reactions, a topic widely discussed in organic chemistry forums. Notably, its thiol functionality allows for conjugation with metal nanoparticles, aligning with the growing interest in nanotechnology and sensor development.

From an industrial perspective, 5-methyl-2-nitrobenzene-1-thiol is often explored as a precursor for heterocyclic compounds, particularly benzothiazoles, which are pivotal in dye manufacturing and corrosion inhibitors. Environmental considerations have also driven innovations in its production, with queries like "green synthesis of nitrobenzene thiols" trending in academic databases. The compound’s low ecotoxicity profile (as per OECD guidelines) further supports its adoption in sustainable chemistry initiatives. Analytical techniques such as HPLC and GC-MS are commonly employed to verify its purity, ensuring compliance with industry standards like USP or ReagentPlus® grades.

Emerging applications of CAS 119873-35-7 include its use in photoactive materials for organic electronics, where its nitro-aromatic backbone facilitates charge transfer. This aligns with global trends in renewable energy and flexible electronics, addressing frequent searches such as "nitrobenzene thiols in OLEDs." Additionally, its role in bioconjugation chemistry—enabling protein labeling and antibody-drug conjugates—has been highlighted in recent patent filings, catering to the booming biopharmaceutical sector. Safety data sheets emphasize standard lab precautions (e.g., ventilation, PPE), though it is not classified under stringent hazard categories.

Market analyses indicate steady growth for 5-methyl-2-nitrobenzene-1-thiol, driven by R&D investments in specialty chemicals. Suppliers often list it under alternate names like 2-nitro-5-methylbenzenethiol, optimizing for search engine visibility. Regulatory frameworks such as REACH and TSCA have documented its commercial use, with no significant restrictions reported. For researchers, topics like "scaling up 119873-35-7 production" or "derivatization strategies" remain focal points, underscoring its versatility. Future prospects may explore its potential in catalysis or polymeric materials, leveraging its dual functional groups for tailored innovations.

In summary, 5-methyl-2-nitrobenzene-1-thiol (CAS No. 119873-35-7) exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its multifaceted utility—from organic synthesis to advanced materials—positions it as a compound of enduring scientific and industrial interest. As sustainability and precision chemistry gain traction, this nitro-substituted thiol is poised to play a pivotal role in next-generation chemical solutions.

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